ethyl 4-(3,4-dihydroquinolin-1(2H)-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of dihydroquinoline, a class of compounds that are known to exhibit a broad range of biological activities . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Pyridazine derivatives are known for their various biological activities.
科学的研究の応用
Antimicrobial Applications
Research has demonstrated the potential of quinazoline and dihydropyridazine derivatives as antimicrobial agents. Desai et al. (2007) synthesized new quinazolines showing promising antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus. Similarly, Abdel-Mohsen (2014) reported the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate derivatives with significant antimicrobial properties (Desai, N., Shihora, P. N., & Moradia, D., 2007; Abdel-Mohsen, S. A., 2014).
Anticancer Activity
Compounds related to ethyl 4-(3,4-dihydroquinolin-1(2H)-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate have been evaluated for their anticancer effects. Gaber et al. (2021) produced derivatives with significant anticancer activity against the breast cancer MCF-7 cell line, indicating the potential for these compounds in cancer therapy (Gaber, A., et al., 2021).
Synthesis of Complex Molecules
These compounds are also key intermediates in the synthesis of complex molecules. Balaji et al. (2013) utilized ultrasound-promoted reactions to synthesize 2-chloroquinolin-4-pyrimidine carboxylate derivatives with potential antibacterial properties, showcasing the versatility of these compounds in chemical synthesis (Balaji, G. L., et al., 2013).
Biological Evaluation and Molecular Docking
Riadi et al. (2021) described the preparation of a new derivative and its potent cytotoxic activity against various cancer cell lines, highlighting the role of these compounds in developing new anti-cancer agents. The derivative also showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, underlining its potential as an effective cancer therapy agent (Riadi, Y., et al., 2021).
特性
IUPAC Name |
ethyl 4-(3,4-dihydro-2H-quinolin-1-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-3-29-23(28)22-20(25-14-6-8-17-7-4-5-9-19(17)25)15-21(27)26(24-22)18-12-10-16(2)11-13-18/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWQXWMOHOGTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCCC3=CC=CC=C32)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。